CL2A-SN-38 -

CL2A-SN-38

Catalog Number: EVT-2711737
CAS Number:
Molecular Formula: C73H97N11O22
Molecular Weight: 1480.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CL2A-SN-38 is a synthetic derivative of SN-38, the active metabolite of irinotecan, a topoisomerase I inhibitor. [, , , , , ] It functions as a potent payload in antibody-drug conjugates (ADCs) designed for targeted cancer therapy. [, , , , , ] CL2A-SN-38 links to antibodies through a specific chemical linker, enabling targeted delivery to cancer cells. [, , , , , ]

Source and Classification

CL2A-SN-38 is classified as an antibody-drug conjugate, a class of therapeutics that link cytotoxic drugs to monoclonal antibodies. The development of this compound has been documented in various patents and scientific studies, highlighting its potential in treating cancers that express specific antigens targeted by the antibodies used in these conjugates .

Synthesis Analysis

Methods and Technical Details

The synthesis of CL2A-SN-38 involves several key steps, primarily focusing on the formation of the CL2A linker and its conjugation to SN-38. The process begins with the preparation of solid intermediates, followed by chemical reactions involving dichloroacetic acid and other reagents to form the final conjugate.

  1. Formation of Intermediate: A solution containing a solid intermediate is created, which is then reacted with dichloroacetic acid and anisole.
  2. Precipitation: The CL2A-SN-38 is precipitated using tert-butyl methyl ether.
  3. Conjugation: The CL2A linker is attached to a reduced sulfhydryl group on an antibody or peptide, typically under controlled pH conditions (6.5 to 7) and specific buffer concentrations (10-100 mM) to optimize yield .
Molecular Structure Analysis

Structure and Data

The molecular structure of CL2A-SN-38 features a complex arrangement where SN-38 is linked via the CL2A linker to an antibody. The CL2A linker retains a pH-sensitive carbonate bond that provides stability in serum while allowing for eventual release of the cytotoxic agent within tumor cells.

  • Molecular Weight: Approximately 1480 g/mol.
  • Linker Characteristics: The CL2A linker has been modified from its predecessor (CL2) to simplify synthesis while maintaining similar stability and efficacy profiles .
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of CL2A-SN-38 involves multiple chemical reactions that include:

  1. Reduction Reactions: Utilizing reducing agents at controlled temperatures to facilitate the formation of key intermediates.
  2. Purification Steps: Following each reaction, purification techniques such as solvent extraction and drying are employed to isolate the desired products.
  3. Conjugation Reactions: The final step involves the reaction between the maleimide moiety of CL2A-SN-38 and the reduced sulfhydryl group on the antibody .

These reactions are critical for achieving high purity and yield of the final product.

Mechanism of Action

Process and Data

The mechanism of action for CL2A-SN-38 revolves around its ability to deliver SN-38 directly into cancer cells via targeted antibodies. Once internalized, SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, leading to DNA damage and subsequent apoptosis in rapidly dividing cancer cells.

  • Release Profile: Studies indicate that approximately 50% of active SN-38 is released from the conjugate within one day in human serum, allowing for sustained therapeutic effects while minimizing off-target toxicity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CL2A-SN-38 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dichloromethane.
  • Stability: Maintains stability under physiological conditions with a controlled release profile.
  • Toxicity Profile: Demonstrated tolerability in preclinical models, indicating potential for higher therapeutic doses without significant adverse effects .
Applications

Scientific Uses

CL2A-SN-38 holds promise as a therapeutic agent in various cancer types due to its targeted delivery mechanism. It has been evaluated in preclinical studies against tumors expressing specific antigens such as Trop-2 and CEACAM5.

  1. Efficacy Studies: Research has shown significant antitumor effects in xenograft models, indicating its potential effectiveness against solid tumors .
  2. Clinical Potential: Ongoing studies are assessing its safety and efficacy in human clinical trials, particularly for cancers expressing Trop-2, which is relevant for epithelial cancers .
Introduction to CL2A-SN-38 in Targeted Cancer Therapeutics

Rationale for Antibody-Drug Conjugate Development in Oncology

The development of antibody-drug conjugates (ADCs) represents a transformative strategy in oncology, addressing fundamental limitations of conventional chemotherapy. Traditional cytotoxic agents exhibit narrow therapeutic indices due to non-specific biodistribution, causing systemic toxicity while delivering suboptimal drug concentrations to tumors. This challenge originates from the inability of these agents to distinguish effectively between malignant and healthy tissues [2]. The conceptual foundation for ADCs—termed "magic bullets" by Paul Ehrlich—envisions targeted delivery systems combining monoclonal antibody specificity with potent cytotoxic payloads [2].

CL2A-SN-38 exemplifies this approach by exploiting antigen-mediated targeting to concentrate its payload within tumors. The biological rationale hinges on three principles: (1) Target Specificity: Monoclonal antibodies direct payloads to antigens overexpressed on cancer cells; (2) Bystander Effect: Released payloads diffuse to adjacent antigen-negative cells, overcoming tumor heterogeneity; (3) Payload Protection: Conjugation shields cytotoxic molecules from systemic deactivation or premature metabolism [1] [3]. Quantitative analyses demonstrate that ADCs can achieve 10- to 100-fold higher intratumoral drug accumulation compared to unconjugated payloads, significantly widening the therapeutic window [1].

Table 1: Limitations of Conventional Chemotherapy vs. ADC Advantages

ParameterConventional ChemotherapyADC Approach
Targeting SpecificityNon-specific biodistributionAntigen-mediated tumor localization
Therapeutic IndexNarrow (dose-limited by toxicity)Expanded (reduced off-target exposure)
Payload PotencyMicromolar IC~50~ requiredNanomolar IC~50~ sufficient
Tumor HeterogeneityLimited efficacyBystander effect enhances coverage
Clinical ExampleIrinotecanSacituzumab govitecan (CL2A-SN-38 ADC)

Role of SN-38 as a Topoisomerase I Inhibitor in Antibody-Drug Conjugate Platforms

SN-38 (7-ethyl-10-hydroxycamptothecin) serves as the bioactive metabolite of irinotecan and a cornerstone payload in modern antibody-drug conjugate design. Its mechanism centers on selective inhibition of nuclear topoisomerase I, an enzyme critical for DNA replication and transcription. During the S-phase of mitosis, SN-38 stabilizes the transient topoisomerase I-DNA cleavable complex, converting single-strand breaks into irreversible double-strand DNA breaks. This process triggers G2/M cell cycle arrest and apoptosis [1] [6].

The molecular pharmacology of SN-38 presents distinct advantages for antibody-drug conjugate applications:

  • Potency Profile: Exhibits 100- to 1000-fold greater cytotoxicity in vitro compared to its prodrug irinotecan, with IC~50~ values spanning 1.0–6.0 nM across diverse carcinoma lineages [1] [7].
  • Metabolic Stability: Unlike irinotecan, which requires carboxylesterase-mediated activation, SN-38 functions as a direct effector, bypassing enzymatic conversion variability among patients [7].
  • Chemical Challenges: As a Biopharmaceutical Classification System (BCS) Class IV compound, SN-38 suffers from poor aqueous solubility (11 μg/mL) and pH-dependent instability. At physiological pH (>7.0), its bioactive lactone ring hydrolyzes to an inactive carboxylate form, diminishing therapeutic activity [7] [8].

The CL2A linker revolutionized SN-38's utility in antibody-drug conjugates by addressing these limitations. Conjugation occurs at the SN-38 C20 hydroxyl position, preserving the lactone ring's integrity essential for topoisomerase I inhibition. Incorporation of a polyethylene glycol moiety enhances aqueous solubility, while the benzyl carbonate group enables pH-sensitive hydrolysis (accelerated in acidic tumor microenvironments and lysosomes) [4] [6] [8]. This molecular design maintains SN-38's potency while conferring antibody-compatible solubility and stability.

Table 2: Payload Comparison in Antibody-Drug Conjugate Development

Payload CharacteristicUltrapotent Agents (e.g., MMAE, DM1)SN-38
IC~50~ RangePicomolar (10^-12^ M)Nanomolar (10^-9^ M)
Typical Drug-Antibody Ratio≤47.6–8:1
Solubility ProfileHydrophobicExtremely hydrophobic (PEG-modified)
Bystander EffectMembrane-permeableModerate diffusion capacity
Clinical DosingLow (1.5–3.0 mg/kg)High (10 mg/kg)

Historical Context of CL2A-SN-38 in Antibody-Drug Conjugate Evolution

The development of CL2A-SN-38 marked a paradigm shift in antibody-drug conjugate design, challenging established conventions favoring ultrapotent payloads (e.g., auristatins, maytansinoids) conjugated at low drug-to-antibody ratios. Early antibody-drug conjugates prioritized picomolar-potency toxins under the presumption that antibody delivery efficiency necessitated extreme cytotoxicity. This approach encountered limitations: low drug-antibody ratios restricted payload capacity, stable linkers hindered payload release in tumors, and membrane-impermeable payloads limited bystander effects [1] [4].

Immunomedics, Inc. pioneered CL2A-SN-38 as the core component of sacituzumab govitecan (IMMU-132), introducing three disruptive innovations:

  • Moderate-Potency Payloads: SN-38's nanomolar cytotoxicity enabled higher tolerable dosing (10 mg/kg vs. 1–3 mg/kg for auristatin-based antibody-drug conjugates), increasing tumor payload delivery [1] [4].
  • High Drug-Antibody Ratio Optimization: Unlike early antibody-drug conjugates limited to drug-antibody ratios ≤4, CL2A-SN-38 supported drug-antibody ratios of 7.6–8:1 without compromising antibody stability or immunoreactivity. This amplified per-antibody payload delivery 2-fold [1] [6].
  • Hydrolyzable Linker Chemistry: The CL2A linker's pH-sensitive benzyl carbonate bond facilitated controlled payload release in acidic tumor microenvironments (pH 6.5–7.0) and lysosomes (pH 4.5–5.0), bypassing enzymatic cleavage dependencies [3] [8].

Table 3: Key Milestones in CL2A-SN-38 Antibody-Drug Conjugate Development

YearDevelopment PhaseSignificance
2011Preclinical Proof-of-ConceptDemonstrated 136-fold greater SN-38 tumor delivery vs. irinotecan in xenografts
2015Phase I/II Clinical TrialsReported objective responses in metastatic triple-negative breast cancer
2019Breakthrough Therapy DesignationU.S. Food and Drug Administration recognition for advanced refractory disease
2020First U.S. Food and Drug Administration ApprovalAccelerated approval for metastatic triple-negative breast cancer
2021–2022Expanded IndicationsU.S. Food and Drug Administration approvals for urothelial carcinoma and HR+/HER2- breast cancer

Linker technology evolution proved critical to CL2A-SN-38's success. Prior antibody-drug conjugates predominantly utilized protease-cleavable (e.g., valine-citrulline) or non-cleavable linkers requiring complete antibody degradation for payload release. The CL2A linker introduced a moderately stable, hydrolysable design balancing two functions: sufficient plasma stability (SN-38 release half-life >20 hours in serum) to minimize systemic toxicity, and rapid hydrolysis post-internalization (intracellular half-life <2 hours) for efficient payload release [1] [3] [8]. This "controlled instability" enabled both intracellular activity and extracellular bystander effects while avoiding target-mediated toxicity in healthy tissues [3]. Quantitative imaging studies confirmed that >90% of SN-38 release occurs intracellularly, with <5% extracellular liberation in tumors, minimizing off-target effects while sustaining efficacy [3].

Properties

Product Name

CL2A-SN-38

IUPAC Name

[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate

Molecular Formula

C73H97N11O22

Molecular Weight

1480.6 g/mol

InChI

InChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61-,73-/m0/s1

InChI Key

CMVRBCDBISKHME-URBSQPMJSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O

Solubility

not available

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.